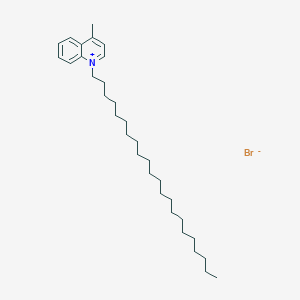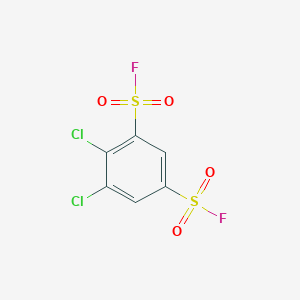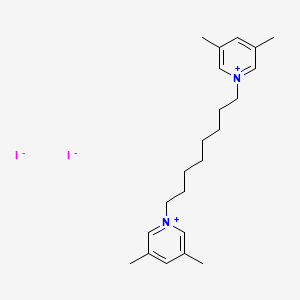
1,1'-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a quaternary ammonium compound that features two pyridinium rings connected by an octane chain
Métodos De Preparación
The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide typically involves the reaction of 3,5-dimethylpyridine with 1,8-dibromooctane in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide include other quaternary ammonium compounds like benzalkonium chloride and cetylpyridinium chloride. Compared to these compounds, 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has a longer alkyl chain, which may enhance its membrane-disrupting properties and increase its efficacy in certain applications.
Conclusion
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject for ongoing research and development.
Propiedades
Número CAS |
130099-96-6 |
|---|---|
Fórmula molecular |
C22H34I2N2 |
Peso molecular |
580.3 g/mol |
Nombre IUPAC |
1-[8-(3,5-dimethylpyridin-1-ium-1-yl)octyl]-3,5-dimethylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C22H34N2.2HI/c1-19-13-20(2)16-23(15-19)11-9-7-5-6-8-10-12-24-17-21(3)14-22(4)18-24;;/h13-18H,5-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
UAZLFUQCRMSLAG-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C[N+](=C1)CCCCCCCC[N+]2=CC(=CC(=C2)C)C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


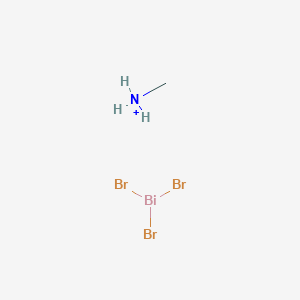
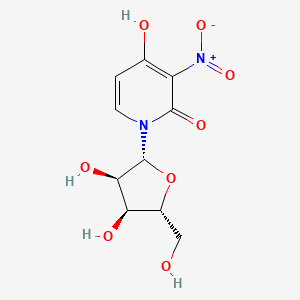
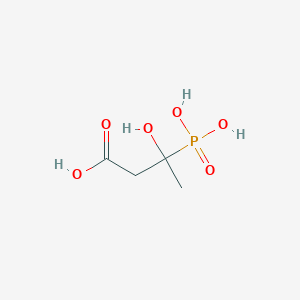
![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)
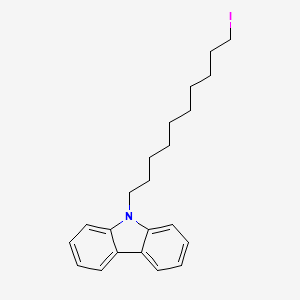
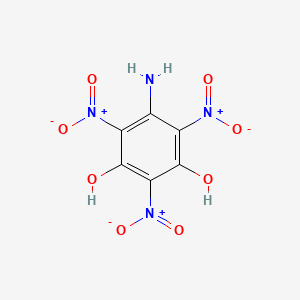

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
